9-Iodophenanthrene

Descripción general

Descripción

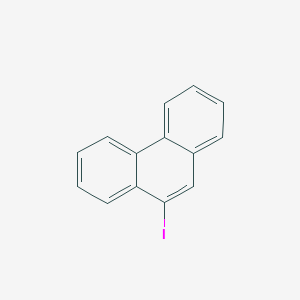

9-Iodophenanthrene is an organic compound with the molecular formula C14H9I. It is a derivative of phenanthrene, where an iodine atom is substituted at the 9th position of the phenanthrene ring system. This compound is known for its unique chemical properties and is used in various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 9-Iodophenanthrene can be synthesized through several methods. One common method involves the iodination of phenanthrene. The reaction typically involves the use of iodine (I2) and an oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2) to facilitate the substitution of the iodine atom at the 9th position of the phenanthrene ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where phenanthrene is coupled with an iodine source in the presence of a palladium catalyst and a suitable base .

Análisis De Reacciones Químicas

Types of Reactions: 9-Iodophenanthrene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The phenanthrene ring can undergo oxidation to form phenanthrenequinone derivatives.

Reduction Reactions: The iodine atom can be reduced to form phenanthrene.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

Substitution Reactions: Various substituted phenanthrene derivatives.

Oxidation Reactions: Phenanthrenequinone derivatives.

Reduction Reactions: Phenanthrene.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Neuropharmacology:

9-Iodophenanthrene has been identified as an allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, which is crucial in synaptic plasticity and implicated in neurological disorders. This modulation can influence the receptor's response to glutamate, potentially offering therapeutic avenues for conditions such as Alzheimer's disease and schizophrenia.

2. Material Science:

The compound serves as a building block for the synthesis of luminescent materials, particularly in the development of organic light-emitting diodes (OLEDs) and sensors. Its photophysical properties allow it to be incorporated into various polymer matrices, enhancing their luminescence and stability .

3. Organic Photovoltaics:

Research indicates that this compound can be utilized in organic photovoltaic devices due to its ability to facilitate charge transport when integrated into polymer blends . This application is particularly relevant in the development of efficient solar cells.

Data Table: Applications Overview

| Application Field | Specific Use | Mechanism/Function |

|---|---|---|

| Neuropharmacology | NMDA receptor modulation | Alters receptor response to glutamate |

| Material Science | Luminescent materials for OLEDs | Enhances photophysical properties |

| Organic Photovoltaics | Charge transport in solar cells | Improves efficiency of charge separation |

Case Studies

Case Study 1: Neuropharmacological Modulation

In a study examining the effects of this compound on NMDA receptors, researchers found that it selectively modulated specific receptor subtypes, leading to altered synaptic responses in vitro. This suggests potential applications in drug development for neurodegenerative diseases.

Case Study 2: Luminescent Polymer Development

A research team synthesized a polymer incorporating this compound, which exhibited enhanced luminescent properties compared to traditional polymers. This advancement highlights its potential use in optoelectronic devices, where efficient light emission is crucial .

Mecanismo De Acción

The mechanism of action of 9-Iodophenanthrene involves its interaction with specific molecular targets. For instance, it has been identified as an allosteric modulator of N-methyl-D-aspartate (NMDA) receptors. This modulation occurs through the binding of this compound to specific sites on the receptor, leading to changes in receptor activity and downstream signaling pathways .

Comparación Con Compuestos Similares

- 9-Bromophenanthrene

- 9-Chlorophenanthrene

- 9-Phenanthrenecarboxaldehyde

Comparison: 9-Iodophenanthrene is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity compared to its bromine and chlorine analogs. The iodine atom is larger and more polarizable, making this compound more reactive in certain substitution reactions. Additionally, the presence of the iodine atom can influence the compound’s electronic properties, making it suitable for specific applications in organic electronics .

Actividad Biológica

9-Iodophenanthrene is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a crucial role in various neurological processes and is implicated in several disorders, including schizophrenia, epilepsy, and neurodegenerative diseases. This article delves into the biological activity of this compound, highlighting its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process. A notable method includes the conversion of 3-acetyl-9-bromophenanthrene to its 9-iodo analogue using an aromatic Finkelstein reaction, followed by oxidation to yield the corresponding carboxylic acid derivative. The overall synthetic pathway is illustrated below:

- Starting Material : 3-acetyl-9-bromophenanthrene

- Reagents : Iodine in dichloromethane (DCM)

- Reaction Conditions : Conducted under inert atmosphere at low temperatures.

- Final Product : this compound with a reported yield of approximately 85% .

NMDA Receptor Modulation

Research indicates that this compound exhibits significant activity as an allosteric modulator of the NMDA receptor. Preliminary studies have shown that:

- At a concentration of 100 μM, it can either potentiate or inhibit responses at various NMDA receptor subtypes (GluN1/GluN2A-D).

- The compound demonstrates subtype-selective modulation; for instance, it potentiates responses at GluN1/GluN2A receptors while inhibiting responses at GluN1/GluN2C and GluN1/GluN2D receptors with IC50 values of approximately 51 μM and 46 μM, respectively .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Key observations from SAR studies include:

- Alkyl Substituents : The introduction of alkyl groups at the 9-position enhances NMDA receptor potentiation.

- Polar Groups : Adding polar functionalities can shift the activity from potentiation to antagonism.

- Comparative Activity : The presence of different substituents at the 3-position also affects the pharmacological profile; for example, replacing the iodide with a thienyl ring did not adversely affect activity .

Case Studies and Research Findings

Several studies have explored the effects of this compound on NMDA receptor activity:

Propiedades

IUPAC Name |

9-iodophenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9I/c15-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBFIPOTVFMLMFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30293387 | |

| Record name | 9-Iodophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17024-12-3 | |

| Record name | 17024-12-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89105 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Iodophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Iodophenanthrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 9-Iodophenanthrene contribute to the synthesis of complex molecules?

A1: this compound serves as a versatile building block in organic synthesis. It can undergo reactions like oxidative addition with [Ru3(CO)12] to yield aryne clusters containing μ4-phenanthryne ligands. [] This highlights its utility in constructing organometallic complexes with potential applications in catalysis. Additionally, this compound participates in Ullmann-type coupling reactions, facilitating the creation of cinchona alkaloid derivatives that act as enantioselective ligands in osmium-catalyzed asymmetric dihydroxylation of olefins. []

Q2: Can you describe the structural features of this compound?

A2: this compound (C14H9I) has a molecular weight of 304.13 g/mol. While specific spectroscopic data may vary depending on the study, the presence of the iodine atom at the 9-position of the phenanthrene ring system influences its reactivity and physicochemical properties. [, ] For instance, studies have investigated the phosphorescent behaviors of this compound in crystals, which are modulated by various intermolecular interactions, including π–π interactions, C–H⋯π hydrogen bonds, and C–I⋯π halogen bonds. []

Q3: How does the structure of this compound relate to its use in preparing dibenzo[g,p]chrysenes?

A3: this compound serves as a key intermediate in the synthesis of dibenzo[g,p]chrysenes. Specifically, 9-iodophenanthrenes can be generated via an interesting pathway involving ipso cyclization of 4'-methoxy-2-ethynylbiphenyls induced by ICl followed by a selective 1,2-alkenyl migration in the presence of MeOH/H2SO4. These this compound intermediates can subsequently undergo further transformations, including Mizoroki-Heck coupling reactions, to afford dibenzo[g,p]chrysenes. []

Q4: Have researchers explored the Structure-Activity Relationship (SAR) of compounds derived from this compound?

A4: Yes, studies have focused on modifying the structure of compounds derived from this compound, specifically focusing on carboxylated derivatives, to investigate their effects on NMDA receptor activity. For example, this compound-3-carboxylic acid (UBP512) was identified as a selective potentiator of GluN1/GluN2A NMDA receptors while inhibiting GluN1/GluN2C and GluN1/GluN2D receptors. These findings highlight how structural modifications of this compound derivatives can significantly impact their activity, potency, and selectivity towards different NMDA receptor subtypes. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.